6-(Pyrrolidin-1-yl)pyridin-3-ol
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Overview
Description
6-(Pyrrolidin-1-yl)pyridin-3-ol is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring with a hydroxyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrogen-based 1,3-dipole, such as an azomethine ylide, and an alkenyl dipolarophile . This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing pyrrolidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Pyrrolidin-1-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidine and pyridine derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
6-(Pyrrolidin-1-yl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The hydroxyl group at the 3-position can participate in hydrogen bonding, further stabilizing the interaction with the target molecules .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle with a five-membered ring, widely used in medicinal chemistry.
Pyridine: An aromatic nitrogen heterocycle, serving as a precursor for various bioactive compounds.
2-Pyridone: A derivative of pyridine with a hydroxyl group, known for its biological activities.
Uniqueness: 6-(Pyrrolidin-1-yl)pyridin-3-ol is unique due to the combination of the pyrrolidine and pyridine rings, along with the hydroxyl group. This structure provides a versatile scaffold for the development of new pharmacologically active compounds with enhanced biological properties .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylpyridin-3-ol |
InChI |
InChI=1S/C9H12N2O/c12-8-3-4-9(10-7-8)11-5-1-2-6-11/h3-4,7,12H,1-2,5-6H2 |
InChI Key |
GSFYMXMLEAEXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)O |
Origin of Product |
United States |
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